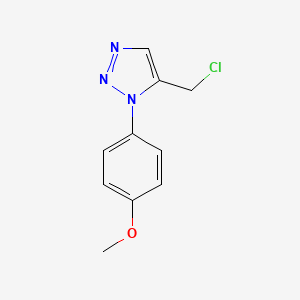

5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

5-(chloromethyl)-1-(4-methoxyphenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c1-15-10-4-2-8(3-5-10)14-9(6-11)7-12-13-14/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSAYGBSXAFNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CN=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Detailed Preparation Method from Literature

Azide Formation and Click Reaction

A representative synthesis involves starting from γ-chloro-4-methoxybutyrophenone, which undergoes nucleophilic substitution with sodium azide to form the corresponding azido ketone intermediate. This step is typically conducted in a suitable solvent at 60–70°C for 2–5 hours, with reaction progress monitored by thin-layer chromatography (TLC).

Once the azide formation is confirmed complete, propiolic acid, a copper catalyst (such as CuSO4), a reducing agent like sodium ascorbate, and a base are introduced to the reaction mixture. The copper-catalyzed azide-alkyne cycloaddition proceeds at 60–100°C for 1–8 hours, yielding 1-(4-methoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)-1-butanone as the cycloaddition product.

The crude reaction mixture is then diluted with ethyl acetate, washed sequentially with saturated brine and water, dried over anhydrous sodium sulfate, filtered, concentrated, and purified by column chromatography. Final solvent removal under reduced pressure affords the product.

Reduction of Ketone to Methylene

In a subsequent step, the ketone carbonyl group of the triazole intermediate is reduced to a methylene group using a trifluoroacetic acid/triethylsilane system. This reduction converts 1-(4-methoxyphenyl)-4-(1H-1,2,3-triazol-1-yl)-1-butanone to 1-[4-(4-methoxyphenyl)butyl]-1H-1,2,3-triazole, effectively installing the chloromethyl substituent at the 5-position of the triazole ring.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Azide formation | γ-chloro-4-methoxybutyrophenone, sodium azide | 60–70°C | 2–5 hours | Monitored by TLC |

| Click cycloaddition | Propiolic acid, Cu catalyst, sodium ascorbate, base | 60–100°C | 1–8 hours | CuAAC reaction, regioselective triazole formation |

| Workup and purification | Ethyl acetate, brine wash, drying (Na2SO4), column chromatography | Room temperature | Variable | Purification by silica gel chromatography |

| Ketone reduction | Trifluoroacetic acid, triethylsilane | Room temperature | Variable | Converts ketone to methylene group |

Alternative Synthetic Routes and Catalysts

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most common and reliable method for constructing 1,2,3-triazoles. Variations include:

- Use of different copper sources such as CuI or CuOTf.

- Solvent systems including methanol/water mixtures or organic solvents like toluene.

- Use of ligands or additives to improve regioselectivity and yields.

- Metal-free thermal cycloaddition under elevated temperatures can produce mixtures of regioisomers but is less selective.

Recent reviews highlight the versatility of CuAAC in synthesizing triazole derivatives, emphasizing its efficiency, mild conditions, and high regioselectivity for 1,4-disubstituted triazoles, which is consistent with the target compound's substitution pattern.

Purification and Characterization

The final product is typically purified by flash chromatography on silica gel. Characterization data such as nuclear magnetic resonance (NMR) spectroscopy confirm the structure and purity. For example, ^1H NMR spectra show characteristic aromatic proton doublets and singlets corresponding to the chloromethyl group and triazole ring protons.

Research Findings and Industrial Considerations

- The use of sodium azide for azide formation requires careful control due to toxicity and safety concerns.

- Copper-catalyzed cycloaddition offers a short, efficient, and high-yielding route compared to older methods.

- The trifluoroacetic acid/triethylsilane reduction system provides a mild and selective method for ketone reduction without affecting the triazole ring.

- Industrial scale-up benefits from optimized reaction times, temperatures, and purification steps to minimize decomposition and maximize purity.

Summary Table of Preparation Steps

| Step Number | Reaction Type | Starting Material | Key Reagents & Catalysts | Product/Intermediate | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Azide formation | γ-chloro-4-methoxybutyrophenone | Sodium azide, solvent | Azido ketone intermediate | 90% yield, TLC monitored |

| 2 | Copper-catalyzed cycloaddition | Azido ketone, propiolic acid | Cu catalyst (CuSO4 or CuI), sodium ascorbate, base | 1-(4-methoxyphenyl)-4-(1,2,3-triazol-1-yl)-1-butanone | High yield, 1,4-disubstituted triazole |

| 3 | Ketone reduction | Triazole ketone intermediate | Trifluoroacetic acid, triethylsilane | 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole | Efficient, mild conditions |

Chemical Reactions Analysis

Types of Reactions

5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the triazole ring into other functional groups.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild conditions.

Major Products Formed

The major products formed from these reactions include various substituted triazoles, which can be further functionalized for specific applications.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

Triazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the 1,2,3-triazole scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that triazole derivatives can enhance cytotoxicity against drug-resistant cancer cells, making them promising candidates for further development in cancer therapy . -

Antimicrobial Properties :

The antimicrobial efficacy of triazoles is well-documented. Compounds similar to 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole have demonstrated activity against a range of pathogens, including bacteria and fungi. For example, triazole derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values indicating potent antibacterial activity . -

Antivenom Development :

Recent studies have explored the use of triazole derivatives as potential antivenom agents. Specifically, certain triazoles have been tested for their ability to inhibit the toxic effects of snake venom. These compounds were shown to reduce hemolysis and other toxic activities associated with venom exposure, suggesting their utility in developing new antivenom therapies . -

Drug-Protein Interactions :

The interaction of triazole compounds with high-abundance blood proteins has been investigated using advanced techniques such as molecular simulations and proteomics. These studies revealed that this compound binds strongly to proteins like human serum albumin and immunoglobulin G. This binding is critical for understanding the pharmacokinetics and therapeutic potential of the compound in clinical settings .

Structure-Activity Relationship (SAR) Studies

SAR studies are essential for optimizing the efficacy of triazole compounds. Research has indicated that modifications to the triazole structure can significantly influence biological activity:

- Substituent Effects : The introduction of different substituents on the aromatic rings of triazoles can enhance their cytotoxicity and antimicrobial properties. For instance, electron-donating groups tend to increase activity against cancer cells .

- Hydrophobic Interactions : The binding affinity of triazoles to proteins is often governed by hydrophobic interactions, which can be manipulated through structural modifications to improve therapeutic outcomes .

Data Tables

Case Studies

- Case Study 1 : A study demonstrated that a novel triazole derivative exhibited an IC50 value significantly lower than conventional chemotherapeutic agents against A549 lung cancer cells, indicating its potential as a more effective treatment option .

- Case Study 2 : Another investigation highlighted the effectiveness of a series of triazole compounds in reducing hemolytic activity induced by Bothrops jararaca venom in animal models, showcasing their potential as adjuncts to traditional antivenom therapies .

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can form stable complexes with metal ions, which may inhibit enzyme activity. The chloromethyl group can act as an alkylating agent, modifying biological molecules and affecting their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Halogen Substituents

Compound 4 and 5 (): These isostructural derivatives differ by halogen substitution (Cl in 4 vs. Br in 5) on the 4-aryl group. Both exhibit near-identical molecular conformations but distinct crystal packing due to halogen size and polarizability.

| Property | Compound 4 (Cl) | Compound 5 (Br) |

|---|---|---|

| Halogen substituent | Chlorine | Bromine |

| Crystal packing | Adjusted for Cl size | Adjusted for Br size |

| Bioactivity | Antimicrobial | Not reported |

5-(Chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole (): This analogue replaces the 4-methoxyphenyl group with a 2-fluorophenyl ring.

Methoxyphenyl-Substituted Triazoles

Ethyl 5-chloro-1-[(4-methoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylate (): This derivative includes a methoxyphenylmethyl group and an ester functionality.

1-(4-Methoxyphenyl)-5-((4-methoxyphenyl)ethynyl)-1H-1,2,3-triazole ():

The ethynyl group extends conjugation, increasing planarity and π-stacking interactions in crystal structures. In contrast, the chloromethyl group introduces steric hindrance and electrophilic sites, favoring covalent binding in biological systems .

Physicochemical Properties

Key Research Findings

Synthetic Flexibility : The CuAAC reaction enables precise substitution patterns, critical for tuning electronic and steric properties .

Crystal Packing : Halogen size (Cl vs. Br) alters intermolecular contacts without disrupting core planarity, impacting material properties .

Bioactivity Trends : Chloro and methoxy groups enhance antimicrobial and anticancer activities, respectively, by modulating electronic effects and target interactions .

Biological Activity

5-(Chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole is a compound belonging to the triazole class, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and antifungal applications. Its unique structural features, including a chloromethyl group and a methoxyphenyl substituent, contribute to its reactivity and biological interactions.

The synthesis of this compound typically involves the Huisgen cycloaddition reaction between azides and alkynes, often catalyzed by copper(I) ions (Cu(I)). The chloromethyl group is introduced through chloromethylation reactions, while the methoxyphenyl group is incorporated via electrophilic aromatic substitution reactions .

The biological activity of this compound may be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The triazole ring can form stable complexes with metal ions, potentially inhibiting enzyme activity.

- Alkylating Agent : The chloromethyl group may modify biological molecules, impacting their function and leading to cytotoxic effects .

Antimicrobial Properties

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial activity. In particular:

- Antifungal Activity : Triazoles have been recognized for their broad-spectrum antifungal properties. The presence of the methoxyphenyl group enhances the antifungal potency of this compound .

- Case Study : A study demonstrated that derivatives of 1,2,4-triazoles possess varying degrees of antifungal activity against resistant strains. The structure-activity relationship (SAR) suggests that modifications in the side chains can lead to improved efficacy against specific fungal pathogens .

Cytotoxicity and Neuroprotective Effects

The cytotoxic effects of this compound were evaluated using human neuronal (SH-SY5Y) cells. The compound exhibited varying levels of toxicity depending on concentration:

- IC50 Values : Several related compounds showed IC50 values ranging from 3.02 μM to 10.40 μM in neuronal cells after 24 hours of treatment .

- Neuroprotective Activity : In addition to its cytotoxic effects, this compound was tested for neuroprotective properties against amyloid-beta oligomers, showing potential in reducing neuronal viability loss .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is essential.

| Compound Name | Structure | Antimicrobial Activity | Neuroprotective Effects |

|---|---|---|---|

| This compound | Structure | Moderate | Significant |

| 4-Methoxyphenylacetic acid | Structure | Low | None |

| 2-Methoxyphenyl isocyanate | Structure | Moderate | None |

Q & A

Q. What are the optimal synthetic routes for 5-(chloromethyl)-1-(4-methoxyphenyl)-1H-1,2,3-triazole, and how do reaction conditions influence yield?

The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" method. A representative protocol involves:

- Reagents : 1-Ethynyl-4-methoxybenzene (alkyne), sodium azide, and a chloromethyl precursor.

- Conditions : CuSO₄/sodium ascorbate catalytic system in THF/H₂O (1:1) at 50°C for 16 hours .

- Workup : Extraction with ethyl acetate, followed by column chromatography (silica gel, hexane/ethyl acetate gradient). Key Data :

| Parameter | Value | Source |

|---|---|---|

| Temperature | 50°C | |

| Reaction Time | 16 hours | |

| Yield | 60–65% |

Q. What spectroscopic methods are critical for structural validation?

- 1H/13C NMR : Peaks for the triazole ring (δ 7.8–8.2 ppm for 1H; δ 140–150 ppm for 13C) and methoxyphenyl group (δ 3.8 ppm for OCH₃) .

- HRMS : Confirm molecular ion ([M+H]+) matching the theoretical mass (e.g., C₁₀H₉ClN₃O requires 234.0434) .

- X-ray crystallography : Resolves regiochemistry (1,4-substitution) and confirms chloromethyl positioning .

Advanced Research Questions

Q. How can regioselectivity challenges in CuAAC be addressed for derivatives of this compound?

Regioselectivity (1,4- vs. 1,5-triazole) is controlled by:

- Catalyst choice : Cu(I) ensures 1,4-selectivity, while Ru catalysts favor 1,5 .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance Cu(I) activity and regiocontrol .

- Alkyne/azide ratio : Stoichiometric excess of alkyne minimizes side reactions .

Q. What strategies enable functionalization of the chloromethyl group for downstream applications?

The chloromethyl group undergoes:

Q. How do electronic effects of substituents influence reactivity in biological assays?

Computational studies (DFT) reveal:

- Methoxyphenyl group : Electron-donating effect stabilizes the triazole ring, enhancing π-π stacking with protein targets .

- Chloromethyl group : Electrophilicity increases binding to nucleophilic residues (e.g., cysteine in enzymes) . Example : Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved IC₅₀ values (e.g., 2.3 μM for carbonic anhydrase inhibition) .

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies arise from:

- Purification methods : Column chromatography vs. recrystallization (yields vary by 10–15%) .

- Catalyst purity : Commercial CuSO₄·5H₂O vs. in situ-generated Cu(I) . Recommendation : Optimize catalyst loading (5–10 mol%) and use degassed solvents to minimize Cu(II) oxidation .

Methodological Guidelines

- Synthesis : Prioritize CuAAC for scalability and regiocontrol .

- Characterization : Combine NMR, HRMS, and X-ray for unambiguous assignment .

- Functionalization : Exploit chloromethyl reactivity for tailored derivatives .

- Biological Testing : Screen against enzyme panels (e.g., carbonic anhydrase, kinases) using SPR or fluorescence assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.